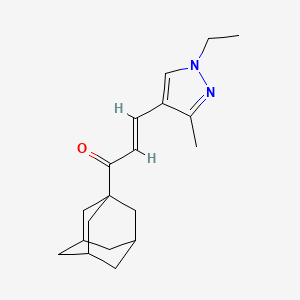

(E)-1-(1-Adamantyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-YL)-2-propen-1-one

Description

(E)-1-(1-Adamantyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-YL)-2-propen-1-one is an organic compound characterized by its adamantyl group and pyrazole ring

Properties

Molecular Formula |

C19H26N2O |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

(E)-1-(1-adamantyl)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-en-1-one |

InChI |

InChI=1S/C19H26N2O/c1-3-21-12-17(13(2)20-21)4-5-18(22)19-9-14-6-15(10-19)8-16(7-14)11-19/h4-5,12,14-16H,3,6-11H2,1-2H3/b5-4+ |

InChI Key |

ZRXHXKGZICNUQZ-SNAWJCMRSA-N |

Isomeric SMILES |

CCN1C=C(C(=N1)C)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3 |

Canonical SMILES |

CCN1C=C(C(=N1)C)C=CC(=O)C23CC4CC(C2)CC(C4)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with adamantane and pyrazole derivatives.

Step 1 Formation of the Pyrazole Derivative: The pyrazole ring is functionalized with ethyl and methyl groups through alkylation reactions.

Step 2 Formation of the Propenone Moiety: The propenone structure is introduced via a Claisen-Schmidt condensation reaction between an aldehyde and a ketone.

Step 3 Coupling Reaction: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, coupling it with the pyrazole derivative.

Reaction Conditions: These reactions typically require catalysts such as Lewis acids, and are conducted under controlled temperatures ranging from 0°C to 100°C, depending on the specific step.

Industrial Production Methods

In an industrial setting, the synthesis of (E)-1-(1-Adamantyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-YL)-2-propen-1-one would involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure high yield and purity. Solvent recovery and recycling, as well as waste management, are critical components of the industrial process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the propenone moiety, leading to the formation of epoxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the propenone group to an alcohol or alkane.

Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) in alcoholic solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃) in polar aprotic solvents.

Major Products

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Alcohols, alkanes.

Substitution: Halogenated pyrazoles, azido derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

Material Science: Its unique structure makes it a candidate for the development of novel polymers and advanced materials.

Biology

Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes, making it useful in biochemical studies.

Protein Binding: Its structure allows for strong interactions with proteins, useful in drug design and development.

Medicine

Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for new antibiotics.

Anti-inflammatory Effects: Its ability to modulate inflammatory pathways could be harnessed in the treatment of inflammatory diseases.

Industry

Pharmaceuticals: Used as an intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. Its adamantyl group provides steric bulk, enhancing binding affinity to hydrophobic pockets in proteins. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex. These interactions can modulate enzyme activity, receptor binding, or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

1-Adamantyl-3-(1-ethyl-3-methyl-1H-pyrazol-4-YL)-2-propen-1-one: Lacks the (E)-configuration, potentially altering its biological activity.

1-Adamantyl-3-(1-methyl-3-ethyl-1H-pyrazol-4-YL)-2-propen-1-one: Different substitution pattern on the pyrazole ring.

1-Adamantyl-3-(1-ethyl-3-methyl-1H-pyrazol-4-YL)-2-buten-1-one: Variation in the propenone moiety.

Uniqueness

(E)-1-(1-Adamantyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-YL)-2-propen-1-one is unique due to its specific (E)-configuration, which can significantly influence its chemical reactivity and biological interactions. This configuration may enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound in research and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.